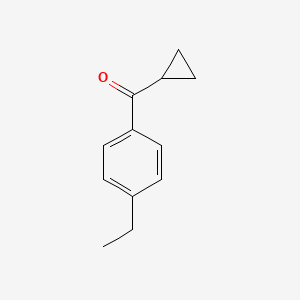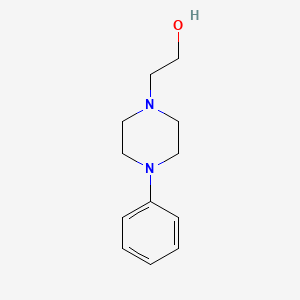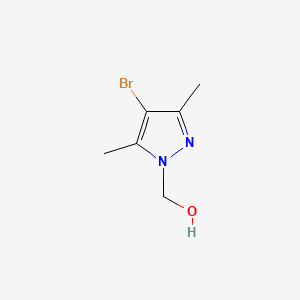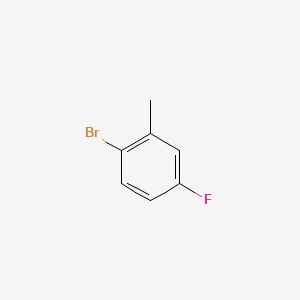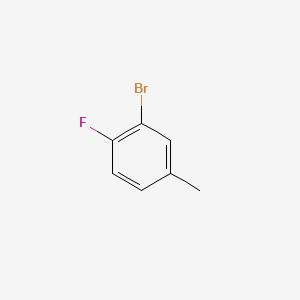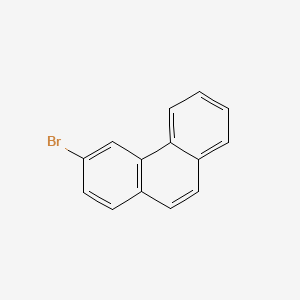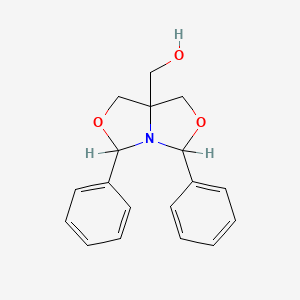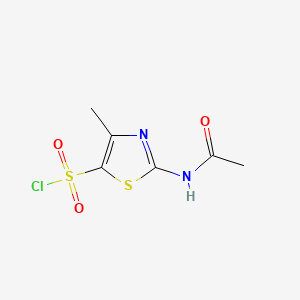
4-叔丁基-2-(1-苯乙基)苯酚
描述
4-Sec-butyl-2-(1-phenylethyl)phenol is a complex organic compound with significant relevance in the field of polymer chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand and utilize its potential in various applications, excluding drug use and side effects.
Synthesis Analysis
The synthesis of compounds related to 4-Sec-butyl-2-(1-phenylethyl)phenol involves various chemical strategies, including polymerization and functionalization reactions. For instance, Hayashi and Hirao (2001) detailed the synthesis of chain-end and in-chain functionalized polystyrenes with definite numbers of functional groups, including phenol, through reactions involving substituted 1,1-diphenylalkyllithiums, showcasing a methodology potentially applicable to synthesizing similar phenolic compounds (Hayashi & Hirao, 2001).
Molecular Structure Analysis
The molecular structure of related phenolic compounds has been elucidated through techniques such as X-ray diffraction. Bryan (2000) investigated the structure of a closely related phenol derivative, highlighting the torsion angles and intermolecular interactions, which are critical for understanding the spatial arrangement and reactivity of 4-Sec-butyl-2-(1-phenylethyl)phenol (Bryan, 2000).
Chemical Reactions and Properties
Chemical reactions involving phenolic compounds, such as 4-Sec-butyl-2-(1-phenylethyl)phenol, include a wide range of transformations. Xu et al. (2010) described the copper(I)-catalyzed synthesis of 2-(Phenylthio)phenols from simple phenols, a process involving tandem reactions that could be related to the chemical reactivity of 4-Sec-butyl-2-(1-phenylethyl)phenol (Xu, Wan, Mao, & Pan, 2010).
Physical Properties Analysis
The physical properties of phenolic compounds, including solubility, melting point, and molecular weight, are pivotal for their application in material science. The synthesis and characterization of poly(p-phenylene) derivatives by Rau and Rehahn (1993) provide insight into the solubility and molecular weight of phenolic polymers, which are essential for understanding the physical properties of 4-Sec-butyl-2-(1-phenylethyl)phenol (Rau & Rehahn, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are crucial for the application and synthesis of phenolic compounds. The work by Yong (2012) on synthesizing 4-(Sec-butyl)-2,6-di-tert-butylphenol explores the influence of reaction conditions on product yield, showcasing the chemical properties and reactivity of similar phenolic compounds (Yong, 2012).
科学研究应用
合成和表征
酚类偶氮染料的合成:Bal 等人(2014 年)的一项研究涉及合成 4-(叔丁基)-2-[(E)-(4-氯苯基)偶氮]苯酚和其他偶氮染料。这些化合物使用光谱方法表征,并表现出抗菌和抗真菌活性 (Bal 等人,2014 年).
表面活性剂的制备和应用:张建宇(2003 年)的研究重点是利用邻叔丁基苯酚回收残留物制备混合酚衍生的表面活性剂。这些表面活性剂有效地用于农业乳化剂中 (张建宇,2003 年).
4-(叔丁基)-2,6-二叔丁基苯酚的合成:Z. Yong(2012 年)的一项研究描述了使用硫酸树脂为催化剂,由 4-(叔丁基)苯酚和异丁烯合成 4-(叔丁基)-2,6-二叔丁基苯酚 (Z. Yong,2012 年).
抗氧化剂和抗菌性能中的应用
基础油中的添加剂性能:Ashmawy 等人(2017 年)的一项研究评估了偶氮苯酚液晶衍生物(包括 2-叔丁基-4-(对甲苯基偶氮)苯基 4-(十二烷氧基)苯甲酸酯)在埃及润滑基础油中的抗氧化效率。这些化合物表现出优异的抗氧化效率 (Ashmawy 等人,2017 年).
使用偶氮酚控制氧化稳定性:Osman(2016 年)研究了在 2-叔丁基-4-[(4-甲氧基苯基)-偶氮]苯酚等偶氮化合物存在下,局部基础油的氧化稳定性。该研究表明,这些化合物增强了基础油的氧化稳定性 (Osman,2016 年).
革兰氏阳性菌的生物转化:Hahn 等人(2013 年)探索了细菌(如新金黄色分枝杆菌和诺卡氏菌)转化 4-叔丁基苯酚,产生在环境保护中具有潜在应用的产品 (Hahn 等人,2013 年).
太阳能应用和电化学
太阳能应用中的稳定性:Ashmawy 等人(2021 年)研究了包括 2-叔丁基-4-((3-氯苯基)偶氮)苯酚在内的新偶氮酚在太阳能应用中对增强传热流体的氧化稳定性的影响。结果表明,这些化合物在太阳能材料中的性能得到改善 (Ashmawy 等人,2021 年).
离子液体中苯酚的电化学:Villagrán 等人(2006 年)的研究描述了苯酚(包括 4-叔丁基苯酚)在基于双{(三氟甲基)磺酰基}酰胺的离子液体中的电化学。这项研究有助于理解离子液体中苯酚衍生物的电化学行为 (Villagrán 等人,2006 年).
其他相关研究
酚解和甲醇解研究:Okamoto 等人(1975 年)在空间位阻的 2,6-二烷基苯酚溶剂中对 1-苯乙基氯进行酚解,深入了解了不同溶剂环境中酚解的机理 (Okamoto 等人,1975 年).
苯酚的抗惊厥特性:Mishra 和 Baker(2012 年)探讨了 4-羟基-三氟乙基苯酚(包括叔丁基取代基)的抗惊厥特性,证明了这些化合物在癫痫治疗中的潜在治疗应用 (Mishra 和 Baker,2012 年).
作用机制
安全和危害
属性
IUPAC Name |
4-butan-2-yl-2-(1-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-4-13(2)16-10-11-18(19)17(12-16)14(3)15-8-6-5-7-9-15/h5-14,19H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNBIFRUSFIANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949091 | |
| Record name | 4-(Butan-2-yl)-2-(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sec-butyl-2-(1-phenylethyl)phenol | |
CAS RN |
2622-83-5 | |
| Record name | 4-(1-Methylpropyl)-2-(1-phenylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylpropyl)-2-(1-phenylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Butan-2-yl)-2-(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methylpropyl)-2-(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



